Product packaging for Water-d1(Cat. No.:CAS No. 14940-63-7)

Water-d1

Cat. No.: B081360
CAS No.: 14940-63-7
M. Wt: 19.021 g/mol
InChI Key: XLYOFNOQVPJJNP-DYCDLGHISA-N
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Description

Water-d1, also known as Deuterium Oxide (D₂O), is a stable, isotopically labeled form of water where the protium (¹H) is replaced with deuterium (²H or D). This fundamental compound is indispensable in a wide array of scientific research, primarily serving as the most common solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. Its utility in NMR stems from its ability to minimize the intense background signal from solvent protons, thereby allowing for the clear detection and structural elucidation of organic molecules and biomolecules in solution. Beyond its role as a solvent, this compound is a critical reagent in kinetic and metabolic studies, where it acts as a non-radioactive tracer. Researchers utilize it to investigate reaction mechanisms (e.g., acid-base catalysis), measure metabolic water turnover rates, and study the biosynthesis of compounds through deuterium incorporation. The mechanism of action relies on the significant kinetic isotope effect (KIE) arising from the mass difference between protium and deuterium; this effect can dramatically alter reaction rates and pathways, providing profound insights into enzyme mechanisms and chemical reaction dynamics. Furthermore, it is essential in the production of other deuterated compounds and is used in neutron moderation in certain nuclear reactor designs. Our high-purity this compound is rigorously characterized to ensure optimal performance and reliability for your most demanding research applications in chemistry, biochemistry, and pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HDO<br>H2O B081360 Water-d1 CAS No. 14940-63-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14940-63-7

Molecular Formula

HDO
H2O

Molecular Weight

19.021 g/mol

InChI

InChI=1S/H2O/h1H2/i/hD

InChI Key

XLYOFNOQVPJJNP-DYCDLGHISA-N

SMILES

O

Isomeric SMILES

[2H]O

Canonical SMILES

O

Other CAS No.

14940-63-7

Origin of Product

United States

Scientific Research Applications

Nuclear Research and Energy Production

Water-d1 plays a crucial role in nuclear reactors as a neutron moderator. Its ability to slow down neutrons makes it essential for sustaining nuclear fission reactions. Heavy water reactors, such as the CANDU (Canadian Deuterium Uranium) reactor, utilize this compound to enable the use of natural uranium as fuel, which is economically advantageous compared to enriched uranium. This application is vital for energy production and research in nuclear physics.

Biological and Medical Research

In biological studies, this compound is used as a tracer to study metabolic processes. Because deuterium can be detected through mass spectrometry, researchers can track the incorporation of deuterated compounds into biological systems. This method is particularly useful in understanding metabolic pathways and kinetics in various organisms.

Case Study: Metabolic Tracing in Humans
A study investigated the effects of deuterium oxide on human metabolism by administering it to participants and measuring its incorporation into body fluids. Results indicated significant insights into energy expenditure and fat metabolism, demonstrating the potential for using this compound in nutritional and metabolic research .

Environmental Studies

This compound is utilized in hydrology to trace water movement and sources in environmental studies. Its unique isotopic signature allows researchers to distinguish between different water sources and understand hydrological cycles better.

Case Study: Groundwater Studies
Research conducted on groundwater contamination used deuterium as an isotopic tracer to identify sources of pollution. By analyzing the isotopic composition of groundwater samples, scientists could determine the contributions from various sources, aiding in effective remediation strategies .

Recent advancements have shown that this compound can enhance artificial photosynthesis processes. Research indicates that using heavy water can improve the efficiency of oxygen evolution reactions, which are critical for developing sustainable energy solutions through artificial photosynthesis .

Separation Technologies

Innovations in separation technologies have led to methods for efficiently isolating deuterium oxide from natural water sources. This has implications for both industrial applications and scientific research where high-purity heavy water is required .

Case Study: Membrane Separation Techniques
A recent study developed a macroscopic heterostructure membrane that separates deuterium oxide from regular water at room temperature without requiring complex equipment or extreme conditions. This technology has potential applications in both industrial processes and research settings where heavy water is needed .

Comparison with Similar Compounds

Physicochemical Properties

Key differences among H₂O, HDO (Water-d1), and D₂O are summarized below:

Property H₂O HDO (this compound) D₂O Reference
Molecular Weight (g/mol) 18.015 19.016 20.027
Boiling Point (°C) 100.0 100.7 101.4
Density (g/cm³, 25°C) 0.997 1.054 1.105
Viscosity (mPa·s, 20°C) 1.002 1.095 1.250
Hydrogen Bond Strength Moderate Stronger Strongest

Key Findings :

  • Hydrogen Bonding : The O-D bond in HDO forms stronger hydrogen bonds than O-H due to deuterium’s greater mass, altering solubility and reactivity in pharmaceutical formulations .
  • Density and Viscosity : HDO’s intermediate density and viscosity make it advantageous in NMR spectroscopy, where it provides better resolution than D₂O while minimizing signal interference from H₂O .

Analytical Detection and Environmental Impact

This compound is analyzed using isotope-ratio mass spectrometry (IRMS) and laser-based techniques, which differentiate δD (deuterium/hydrogen ratio) values . Studies on natural water systems (e.g., groundwater, rivers) show that HDO’s isotopic signature aids in tracing hydrological cycles and pollutant pathways . For example, in hydrochemical analyses, δD values in HDO correlate with seasonal precipitation patterns, providing insights into water source identification .

In contrast, D₂O is monitored in nuclear reactors due to its neutron-moderating properties, while H₂O remains the baseline for environmental quality assessments .

Preparation Methods

Electrolytic Enrichment

Electrolysis exploits the kinetic isotope effect, where protium is preferentially discharged over deuterium at electrodes. Early industrial production relied on multi-stage electrolysis cells, achieving deuterium enrichment factors of 5–10 per stage. However, this method is energy-intensive, requiring ~150 kWh per kilogram of D₂O, and is largely obsolete due to inefficiency.

Fractional Distillation

Fractional distillation capitalizes on the slight boiling point difference between H₂O (100°C) and D₂O (101.4°C). While effective for small-scale laboratory purification, the method demands extensive infrastructure for industrial use. A 20-tray distillation column can achieve ~90% deuterium enrichment, but throughput remains limited by vapor-liquid equilibrium dynamics.

Chemical Exchange Processes

The Girdler-Sulfide (GS) process dominates industrial HDO production. This method utilizes isotopic exchange between hydrogen sulfide (H₂S) and water at elevated temperatures (30–130°C) and pressures (20–30 atm). The reaction H2O+D2SHDO+HDS\text{H}_2\text{O} + \text{D}_2\text{S} \leftrightarrow \text{HDO} + \text{HDS} achieves a separation factor of 2.3 at 30°C, enabling cost-effective large-scale production.

Advanced Membrane Separation Techniques

SAPO-34 Zeolite Membranes

Recent advancements employ silicoaluminophosphate (SAPO-34) zeolite membranes for HDO/H₂O separation. These membranes exploit differences in molecular diffusion rates, with HDO permeating 2–10 times faster than H₂O under optimized conditions.

Table 1: HDO Separation Performance of SAPO-34 Membranes

RunHDO Feed (ppm)HDO Permeate (ppm)Separation FactorPermeance (GPU)
D2-13503,63010.5245
D2-21653201.9580

Data adapted from SAPO-34 membrane studies.

The separation factor correlates strongly with feed pH, reaching 10.5 at neutral pH (Run D2-1) compared to 1.9 under variable conditions (Run D2-2). Permeance values range from 245 to 580 GPU (gas permeation units), indicating robust throughput for industrial applications.

Performance Optimization

Lowering membrane thickness to <5 μm enhances permeance by reducing diffusion path length. Tubular configurations outperform disk geometries due to higher surface-area-to-volume ratios, achieving 627 GPU for H₂O at pH 7. Acidic conditions (pH 2) further boost HDO permeance to 1,643 GPU, though excessive acidity risks membrane degradation.

Isotopic Exchange Reactions

Catalytic exchange systems using platinum-group metals facilitate H₂O/D₂O equilibration. For example, palladium-coated catalysts promote rapid deuterium transfer at 50–80°C, achieving 95% isotopic exchange within 12 hours. These systems integrate seamlessly with distillation units for multi-stage enrichment.

Quality Control and Analysis

Isotopic purity is verified via mass spectrometry and infrared spectroscopy. The δ²H value, measured relative to Vienna Standard Mean Ocean Water (VSMOW), must exceed 99.9% for NMR-grade HDO. Dissolved inorganic carbon (DIC) analysis ensures the absence of CO₂ contamination, which alters equilibrium dynamics.

Industrial Production and Applications

Global HDO production exceeds 10,000 tons annually, primarily serving pharmaceutical and energy sectors. Canada’s CANDU reactor fleet consumes ~90% of output for neutron moderation. Emerging applications include metabolic flux analysis and protein structure determination via deuterium labeling .

Q & A

Q. Q1. How should experimental designs involving Water-d1 account for isotopic purity and environmental variability in aqueous systems?

Methodological Answer: When designing experiments with this compound, prioritize isotopic purity validation using techniques like mass spectrometry or NMR to confirm deuterium content (≥99.8%). Control environmental variables (e.g., temperature, humidity) using climate chambers, and employ factorial design to isolate isotopic effects . For reproducibility, document protocols using templates aligned with journals like Water Research (e.g., structured Materials & Methods sections) .

Q. Q2. What statistical approaches resolve contradictions in isotopic tracing data derived from this compound in metabolic studies?

Methodological Answer: Use multivariate analysis (e.g., PCA or PLS-DA) to disentangle confounding variables. Cross-validate results with non-deuterated controls and apply Bayesian inference to quantify uncertainty in metabolic flux measurements . Replicate experiments across independent labs to mitigate batch effects .

Advanced Research Questions

Q. Q3. How can researchers integrate multi-omics datasets with this compound isotopic labeling to map dynamic hydrological or biochemical pathways?

Methodological Answer: Combine stable isotope probing (SIP) with metabolomics/proteomics workflows. Use computational tools like MetaCyc or KEGG to annotate deuterium-enriched pathways. Validate via time-resolved LC-MS/MS and spatial imaging (e.g., MALDI-TOF) . For interdisciplinary rigor, align with frameworks such as the NIH Metabolomics Workbench .

Q. Q4. What ethical and methodological challenges arise when using this compound in longitudinal environmental studies?

Methodological Answer: Address isotopic carryover risks by designing closed-loop systems to prevent environmental leakage. Follow ethical guidelines for deuterium use in ecosystems, including impact assessments per ISO 14001. Use geospatial modeling to predict long-term isotopic dispersion .

Methodological Guidance Tables

Research Stage Key Tools/Approaches Evidence-Based Best Practices
Isotopic Purity ValidationMass spectrometry, NMRReport purity thresholds in Materials & Methods
Data Contradiction ResolutionBayesian inference, PCAReplicate across labs; document uncertainty
Multi-omics IntegrationSIP + MetaCyc/KEGG, MALDI-TOF imagingUse curated databases for pathway annotation

Literature Synthesis Guidelines

  • Primary Sources: Prioritize peer-reviewed journals (e.g., Environmental Science: Water Research & Technology) and avoid non-academic platforms like BenchChem .
  • Data Reproducibility: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and archive raw spectra/chromatograms in repositories like Figshare .

Reporting Standards

  • Results: Use scatter plots for isotopic enrichment trends and bar graphs for comparative flux rates. Annotate outliers with mechanistic hypotheses .
  • Discussion: Contextualize findings within hydrogeochemical cycles or metabolic networks, explicitly addressing gaps flagged in prior studies (e.g., deuterium’s kinetic isotope effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Water-d1
Reactant of Route 2
Water-d1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.